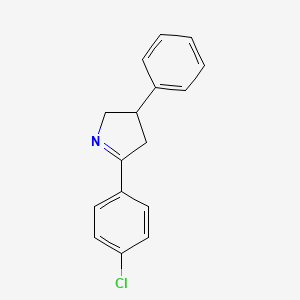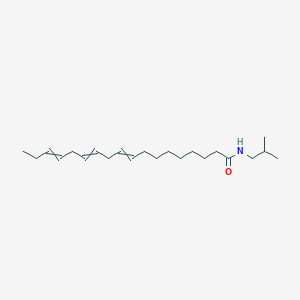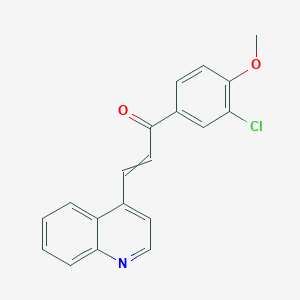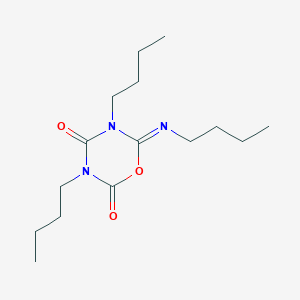
Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaziridines are a class of organic compounds containing a three-membered ring with two nitrogen atoms The compound “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-” is a derivative of diaziridine, characterized by the presence of a 3,4-dimethoxyphenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diaziridines typically involves the cyclization of appropriate precursors. For “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-”, a possible synthetic route might include:
Starting Materials: 3,4-dimethoxyphenylamine and trifluoromethyl ketone.
Cyclization Reaction: The reaction between these starting materials under specific conditions (e.g., in the presence of a base or catalyst) to form the diaziridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Diaziridines can undergo oxidation reactions, potentially forming diazirines or other oxidized products.
Reduction: Reduction reactions might lead to the opening of the diaziridine ring, forming amines or other reduced products.
Substitution: Substitution reactions can occur at the phenyl or trifluoromethyl groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted diaziridines, diazirines, or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Diaziridines can be used as intermediates in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Their unique structure makes them useful for studying reaction mechanisms and kinetics.
Biology and Medicine
Pharmaceuticals: Potential use in drug discovery and development due to their unique chemical properties.
Biological Probes: Used as probes in biological systems to study enzyme activity or protein interactions.
Industry
Materials Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-” would depend on its specific interactions with molecular targets. Generally, diaziridines can interact with enzymes, proteins, or nucleic acids, leading to various biological effects. The presence of the 3,4-dimethoxyphenyl and trifluoromethyl groups could influence these interactions by affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diaziridine, 3-phenyl-3-(trifluoromethyl)-: Similar structure but without the methoxy groups.
Diaziridine, 3-(3,4-dimethoxyphenyl)-: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and trifluoromethyl groups in “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-” makes it unique, potentially offering distinct chemical and biological properties compared to other diaziridines.
Properties
CAS No. |
919530-52-2 |
|---|---|
Molecular Formula |
C10H11F3N2O2 |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C10H11F3N2O2/c1-16-7-4-3-6(5-8(7)17-2)9(14-15-9)10(11,12)13/h3-5,14-15H,1-2H3 |
InChI Key |
WVTQKNBYOKAWQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(NN2)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14190900.png)


![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)



![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)


![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)

